N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide is an organic compound characterized by the presence of two chlorophenyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3-chlorophenyl)acetamide
- N-(3-chlorophenyl)-2-(2-chlorophenyl)acetamide
- N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide is unique due to its specific arrangement of chlorophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11Cl2NO |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-6-4-10(5-7-11)8-14(18)17-13-3-1-2-12(16)9-13/h1-7,9H,8H2,(H,17,18) |
InChI Key |
ZAJRAJVHMWQKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.